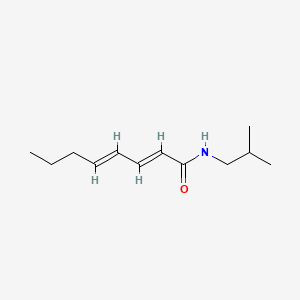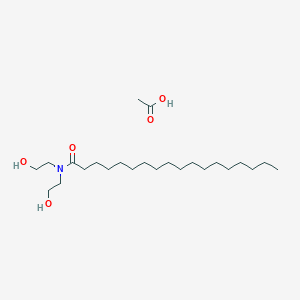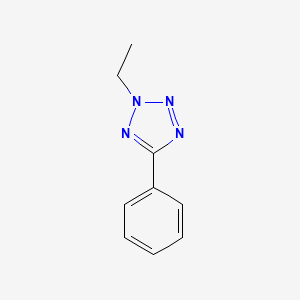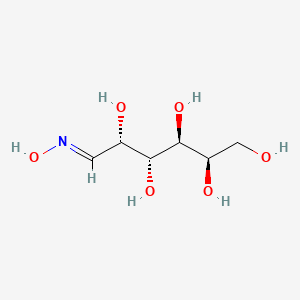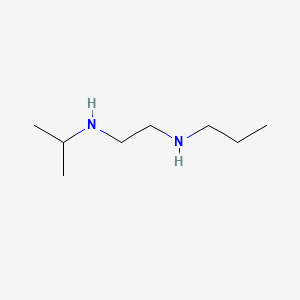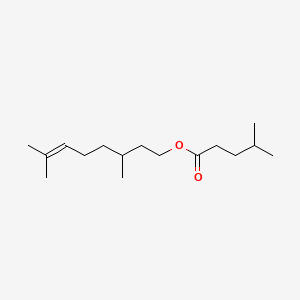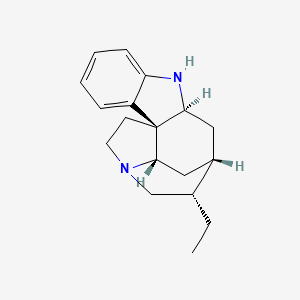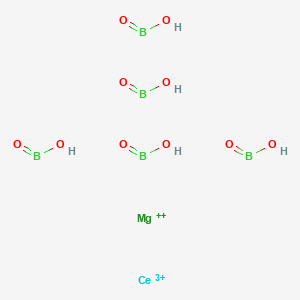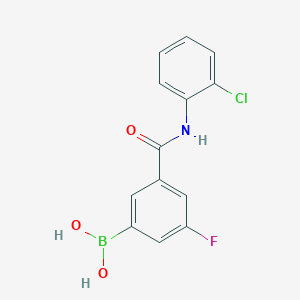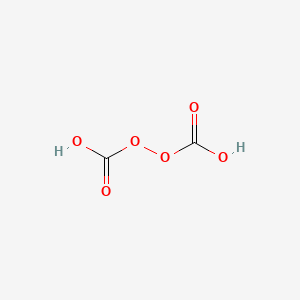
Peroxydicarbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxydicarbonic acid is a highly reactive chemical compound that plays a significant role in various chemical processes. It is known for its involvement in photosynthetic oxygen evolution, where it acts as an intermediate. The compound is characterized by its high reactivity and susceptibility to both oxidative and reductive decomposition .
Métodos De Preparación
Peroxydicarbonic acid can be synthesized through electrochemical methods. One common approach involves the anodic oxidation of potassium carbonate in an electrolytic cell. This method mimics the synthesis of peroxydisulfuric acid and results in the formation of this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound, as it is prone to spontaneous hydrolysis and decomposition .
Análisis De Reacciones Químicas
Peroxydicarbonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release oxygen.
Reduction: It can also undergo reductive decomposition, leading to the formation of hydrogen peroxide.
Common reagents used in these reactions include manganese ions, cobalt ions, and various oxidizing agents. The major products formed from these reactions are oxygen and hydrogen peroxide .
Aplicaciones Científicas De Investigación
Peroxydicarbonic acid has several scientific research applications, particularly in the field of photosynthesis research. It is proposed as an intermediate in the oxygen-evolving complex of photosystem II, where it plays a crucial role in the conversion of water to oxygen . This makes it an important compound for understanding the mechanisms of photosynthetic oxygen evolution and developing artificial photosynthesis systems .
Mecanismo De Acción
The mechanism of action of peroxydicarbonic acid involves its role as an intermediate in the oxygen-evolving complex of photosystem II. The compound binds to essential proteins in the complex and undergoes a series of transformations that lead to the release of oxygen . This process is facilitated by the presence of manganese ions, which play a crucial role in the oxidation of water to oxygen .
Comparación Con Compuestos Similares
Peroxydicarbonic acid is similar to other peroxy acids, such as peroxydisulfuric acid. it is more reactive and has unique properties that make it particularly suitable for its role in photosynthetic oxygen evolution . Other similar compounds include peroxymonosulfuric acid and peroxyacetic acid, which also have applications in oxidation reactions and industrial processes .
Propiedades
Número CAS |
27641-41-4 |
|---|---|
Fórmula molecular |
C2H2O6 |
Peso molecular |
122.03 g/mol |
Nombre IUPAC |
carboxyoxy hydrogen carbonate |
InChI |
InChI=1S/C2H2O6/c3-1(4)7-8-2(5)6/h(H,3,4)(H,5,6) |
Clave InChI |
XYXGFHALMTXBQX-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)OOC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



